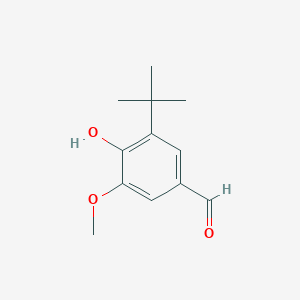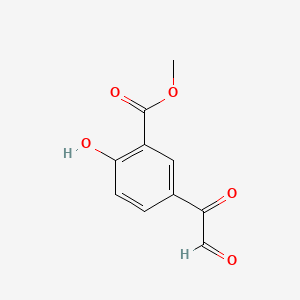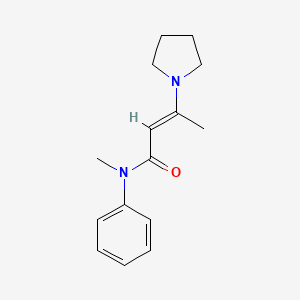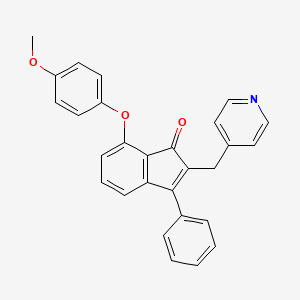
Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Tetralin Derivatives : Benzaldehyde derivatives have been utilized in the synthesis of compounds like 1,8-dimethyl-5-methoxytetralin-6-ol. This process involves hydrogenation, alkylation, and deprotection steps (Banerjee, Poon, & Bedoya, 2013).
Corrosion Inhibition : A Schiff base compound derived from benzaldehyde has been studied for its inhibitory action on steel corrosion in acidic conditions. It shows effective corrosion rate reduction (Emregül & Hayvalı, 2006).
Chalcone Derivative Formation : Benzaldehyde derivatives are key in forming chalcone derivatives with potential pharmaceutical applications. These derivatives can exhibit intense coloration and structural uniqueness (Hashim et al., 2011).
Synthesis of Amorfrutins : Used as starting materials for synthesizing amorfrutins A and B, benzaldehyde derivatives have shown significant cytotoxicity against human tumor cell lines (Brandes et al., 2020).
Isolation from Mangrove Fungi : New benzaldehyde derivatives have been isolated from mangrove endophytic fungi, indicating potential bioactive compounds (Shao et al., 2009).
Material Science and Physical Chemistry
Molecular Structure Analysis : Comparative studies of molecular structures and vibrational spectral studies of benzaldehyde derivatives have been conducted, providing insights into their chemical properties and applications (Yadav, Sharma, & Kumar, 2018).
Nonlinear Optical Crystal Characterization : Benzaldehyde derivatives like 3-methoxy 4-hydroxy benzaldehyde have been studied for their properties in nonlinear optical applications, highlighting their potential in material science (Venkataramanan, Uchil, & Bhat, 1994).
Catalysis in Chemical Reactions : Enzyme catalysis involving benzaldehyde derivatives in C-C bond formation has been explored, demonstrating their significance in synthetic organic chemistry (Kühl et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
3-tert-butyl-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)6-10(15-4)11(9)14/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRFITNPTAAANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)

![2-{[methoxy(methyl)amino]methylidene}-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3126796.png)

![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)
![N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B3126813.png)
![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)
![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)
